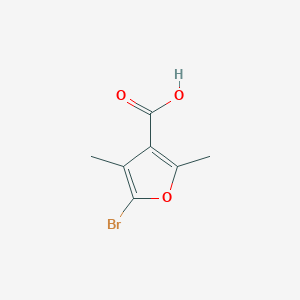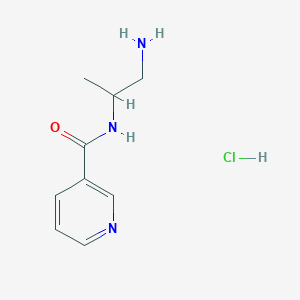
N-(1-氨基丙烷-2-基)吡啶-3-甲酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its structural complexity and versatility, making it a valuable tool in various fields such as chemistry, biology, medicine, and industry .
科学研究应用
N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride has numerous applications in scientific research. It is used as a platform for studying molecular interactions and drug design due to its unique structure. In medicinal chemistry, it serves as a building block for synthesizing various biologically active compounds. Additionally, it is employed in the development of new chemosynthetic strategies and drug development.
准备方法
The synthesis of N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride involves several steps. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is typically carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters. This method is advantageous due to its mild and metal-free conditions .
化学反应分析
N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other nucleophilic reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
作用机制
The mechanism of action of N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
相似化合物的比较
N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride can be compared with other similar compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride lies in its specific amine and carboxamide groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
N-(1-aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7(5-10)12-9(13)8-3-2-4-11-6-8;/h2-4,6-7H,5,10H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHSQZWSABDYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)C1=CN=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)
![(5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2445683.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B2445685.png)
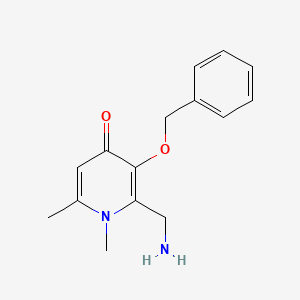
![2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2445689.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2445690.png)

![3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole](/img/structure/B2445694.png)
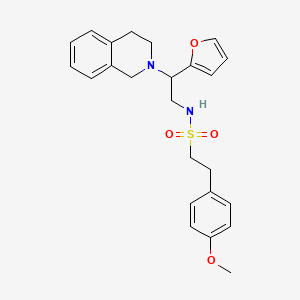
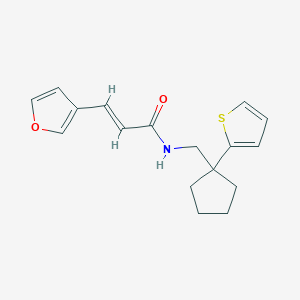
![N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2445700.png)
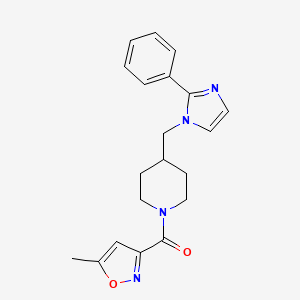
![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445702.png)
